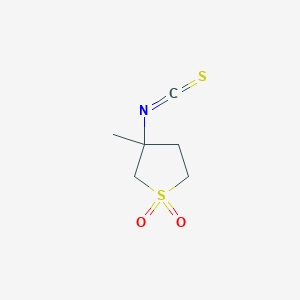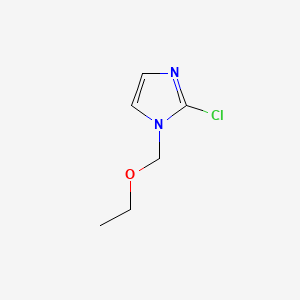
4-(4-methoxyphenoxy)benzenesulfonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenoxy)benzenesulfonyl Chloride is a chemical compound with the molecular formula C13H11ClO4S1. It has a molecular weight of 298.751. This compound is used in proteomics research2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-(4-methoxyphenoxy)benzenesulfonyl Chloride. However, it’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals3.Molecular Structure Analysis
The InChI code for 4-(4-methoxyphenoxy)benzenesulfonyl Chloride is 1S/C13H11ClO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H31. This code provides a specific description of the molecule’s structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 4-(4-methoxyphenoxy)benzenesulfonyl Chloride.Physical And Chemical Properties Analysis
4-(4-methoxyphenoxy)benzenesulfonyl Chloride is a compound with a molecular weight of 298.751. The purity of the compound is typically around 95%1.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthetic Applications
The compound and its derivatives are primarily used as intermediates in the synthesis of more complex molecules. For instance, the preparation of novel chiral compounds through reactions with benzimidazole or the development of new N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzene sulfonamides showcases its versatility in organic synthesis. These reactions often involve sulfonylation, showcasing the reagent's ability to introduce sulfonate groups into various molecular frameworks, leading to compounds with potential biological activity or material properties (Al–Douh, 2012), (Abbasi et al., 2019).
Material Science Applications
In materials science, derivatives of 4-(4-methoxyphenoxy)benzenesulfonyl chloride are used to modify the properties of materials. For example, the synthesis of new ferrocene-containing diamines and their use in epoxy resins demonstrate the compound's role in enhancing the properties of polymers, such as improving thermal stability or mechanical strength (Wright et al., 2001).
Catalysis and Polymerization
Catalysis
The compound has found applications in catalysis, particularly in the development of magnesium complexes incorporated by sulfonate phenoxide ligands. These catalysts have been effective in the ring-opening polymerization of cyclic esters, demonstrating the utility of sulfonate-containing compounds in polymer chemistry (Chen et al., 2010).
Polymer Science
In polymer science, derivatives of 4-(4-methoxyphenoxy)benzenesulfonyl chloride have been used as latent curing agents in epoxy resin systems, showcasing the compound's utility in adjusting the curing behavior and properties of polymers (Lei et al., 2015).
Safety And Hazards
This compound is corrosive1. Therefore, it’s important to handle it with care, using appropriate safety measures such as wearing protective gloves, clothing, and eye/face protection.
Direcciones Futuras
As a compound used in proteomics research2, 4-(4-methoxyphenoxy)benzenesulfonyl Chloride may have potential applications in the study of proteins and their functions. However, more research is needed to fully understand its properties and potential uses.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original sources or experts in the field for more detailed and specific information.
Propiedades
IUPAC Name |
4-(4-methoxyphenoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIKIJUPJYLXDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394932 |
Source


|
| Record name | 4-(4-methoxyphenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenoxy)benzenesulfonyl Chloride | |
CAS RN |
370065-09-1 |
Source


|
| Record name | 4-(4-methoxyphenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1350164.png)


![2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1350175.png)


![1,2-Bis[2'-(trifluoromethyl)phenyl]ethane](/img/structure/B1350187.png)
